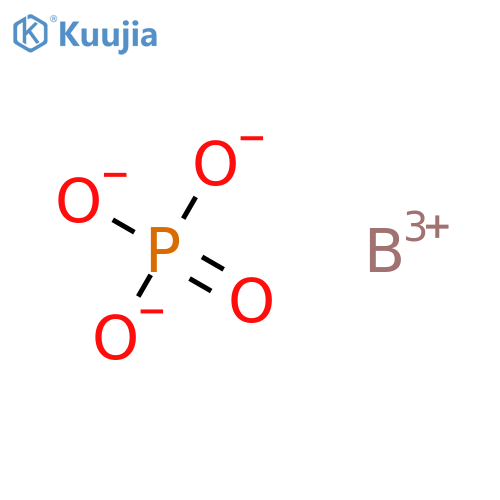Cas no 13308-51-5 (Boron phosphate)

Boron phosphate structure
商品名:Boron phosphate
CAS番号:13308-51-5
MF:BO4P
メガワット:105.7824
MDL:MFCD00011318
CID:49157
Boron phosphate 化学的及び物理的性質
名前と識別子
-
- Boron phosphate
- BORON PHOSPHATE TECHNICAL GRADE FOR ORGANIC SYNTHESIS
- 2,4,5-trioxa-1λ5-phospha-3-borabicyclo[1.1.1]pentane 1-oxide
- B(PO4) Boron orthophosphate
- Boron(III) phosphate
- Budit326
- Budit 321
- Fosfato de boro
- BOROPHOSPHORIC ACID
- boron orthophosphate
- Boron phosphate (1:1)
- boronphosphate(b(po4))
- Boron phosphate hydrate
- BORON (III) PHOSPHATE
-
- MDL: MFCD00011318
- インチ: InChI=1S/BO4P/c2-6-3-1(4-6)5-6
- InChIKey: RKVCQBPDVHFKCU-UHFFFAOYSA-N
- ほほえんだ: B12OP(=O)(O1)O2
計算された属性
- せいみつぶんしりょう: 108.98600
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 白色正方晶または微粉末。
- 密度みつど: 2.52
- ゆうかいてん: 1400°C
- すいようせい: Insoluble in water.
- PSA: 96.06000
- LogP: -0.79790
- ようかいせい: アルカリ金属溶液に溶解し、水、エタノール、ベンゼン、アセトン、希酸に溶解しない。
Boron phosphate セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S22-S24/25
-
危険物標識:

- TSCA:Yes
- セキュリティ用語:S22;S24/25
Boron phosphate 税関データ
- 税関コード:2835299000
- 税関データ:
中国税関コード:
2835299000
Boron phosphate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | A1200112-2.5kg |
Boron phosphate |
13308-51-5 | 99% | 2.5kg |
RMB 758.40 | 2025-02-20 | |
| Apollo Scientific | IN1296-500g |
Boron(III) phosphate |
13308-51-5 | 99.9% | 500g |
£40.00 | 2025-03-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019881-500g |
Boron phosphate |
13308-51-5 | 99% | 500g |
¥226 | 2023-09-10 | |
| City Chemical | B731-100GM |
Boron Phosphate |
13308-51-5 | 96% | 100gm |
$108.10 | 2023-09-19 | |
| Cooke Chemical | A1200112-500G |
Boron phosphate |
13308-51-5 | 99% | 500g |
RMB 200.80 | 2025-02-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802035-2.5kg |
Boron phosphate |
13308-51-5 | 99% | 2.5kg |
998.00 | 2021-05-17 | |
| Cooke Chemical | A1200112-100G |
Boron phosphate |
13308-51-5 | 99% | 100g |
RMB 50.40 | 2025-02-20 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102289-100g |
Boron phosphate |
13308-51-5 | 99% | 100g |
¥65.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102289-500g |
Boron phosphate |
13308-51-5 | 99% | 500g |
¥245.90 | 2023-09-04 | |
| A2B Chem LLC | AA51937-25g |
Boron phosphate (B(PO4)) |
13308-51-5 | 99% | 25g |
$16.00 | 2024-01-04 |
Boron phosphate 関連文献
-
1. Infrared studies of the adsorption of alkenes on non-stoichiometric boron phosphateHisashi Miyata,John B. Moffat J. Chem. Soc. Faraday Trans. 1 1981 77 2493
-
Hualin Lin,Lei Chu,Xinjing Wang,Zhaoquan Yao,Fan Liu,Yani Ai,Xiaodong Zhuang,Sheng Han New J. Chem. 2016 40 6022
-
Vladimir A. Mukhanov,Dominique Vrel,Petr S. Sokolov,Yann Le Godec,Vladimir L. Solozhenko Dalton Trans. 2016 45 10122
-
4. A relation between the product distribution from the dehydration of dimethylbutan-2-ols and catalytic acidityShantappa S. Jewur,John B. Moffat J. Chem. Soc. Chem. Commun. 1978 801
-
5. Exchange of HD with boron phosphateJohn B. Moffat,Lowell G. Scott J. Chem. Soc. Faraday Trans. 1 1979 75 503
13308-51-5 (Boron phosphate) 関連製品
- 13455-36-2(Cobaltous phosphate)
- 7758-87-4(Calcium phosphate)
- 7778-53-2(Potassium Phosphate Tribasic)
- 7784-30-7(aluminum phosphate)
- 10101-89-0(Trisodium phosphate dodecahydrate)
- 10043-83-1(Dimagnesium phosphate)
- 7779-90-0(Zinc phosphate)
- 37267-86-0(Metaphosphoric Acid, Lump)
- 10045-86-0(Ferric phosphate)
- 2466-09-3(Pyrophosphoric acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
